molecular formula C21H21ClN2O2 B144147 Desloratadine N-Carboxylic Acid Methyl Ester CAS No. 165740-03-4

Desloratadine N-Carboxylic Acid Methyl Ester

Cat. No. B144147
M. Wt: 368.9 g/mol
InChI Key: XTGUGVYFFYZHSJ-UHFFFAOYSA-N
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Description

Desloratadine N-Carboxylic Acid Methyl Ester is an impurity of Desloratadine . Desloratadine is a tricyclic H1 inverse agonist used to treat allergies . It is also known by the chemical name 4- (8-Chloro-5,6-dihydro-11H-benzo [5,6]cyclohepta [1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid methyl ester .


Molecular Structure Analysis

The molecular formula of Desloratadine N-Carboxylic Acid Methyl Ester is C21H21ClN2O2 . The molecular weight is 368.86 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Desloratadine and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of methyl esters of N-methoxycarbonyl- and N-benzyloxycarbonylaziridine-2-carboxylic acid was achieved by reacting methyl 2-chloro-N-carbalkoxyglycinate with diazomethane (Bernstein & Ben-Ishai, 1977).

  • Characterization and Compatibility : The physico-chemical properties of Desloratadine have been characterized using various analytical techniques. Compatibility studies involving Desloratadine and pharmaceutical excipients have been conducted, revealing interactions with certain substances (Veronez et al., 2014).

Metabolic Processes and Enzyme Interaction

  • Metabolism and Enzyme Inhibition : Desloratadine's metabolism involves the formation of 3-hydroxydesloratadine through sequential reactions involving N-glucuronidation, hydroxylation, and deconjugation. Desloratadine has been identified as a selective in vitro inhibitor of UGT2B10, a UDP-glucuronosyltransferase enzyme (Kazmi et al., 2015).

Pharmacologic Profile

  • Pharmacologic Effects : Desloratadine exhibits specific pharmacologic properties, including potent and selective H1-receptor binding and anti-inflammatory activity. Its metabolic profile has been studied, showing effects on the release or generation of multiple inflammatory mediators (Henz, 2001).

Pharmaceutical Formulations

  • Formulation Development : Research has been conducted on the formulation of Desloratadine tablets, focusing on aspects like floating properties, swelling index, and in vitro release. This includes a study on the preparation and evaluation of Desloratadine floating tablets (Master Pharma & Kamal, 2014).

Safety And Hazards

The safety data sheet for Desloratadine N-Carboxylic Acid Methyl Ester was not found in the search results. Therefore, it is recommended to handle this compound with the same precautions as other chemicals, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGUGVYFFYZHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desloratadine N-Carboxylic Acid Methyl Ester

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